

4-tert-amylcyclohexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Tert-Amylcyclohexanol**

Cat. No.: **B3420970**

[Get Quote](#)

An In-Depth Technical Guide to 4-tert-amylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-tert-amylcyclohexanol**, a key aliphatic alcohol, detailing its chemical and physical properties, synthesis, and applications. With a focus on scientific integrity, this document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Identity

4-tert-amylcyclohexanol is a substituted cyclohexanol featuring a tert-amyl group at the 4-position. This structure gives rise to distinct chemical properties and stereoisomers that are crucial for its application.

Key Identifiers and Properties

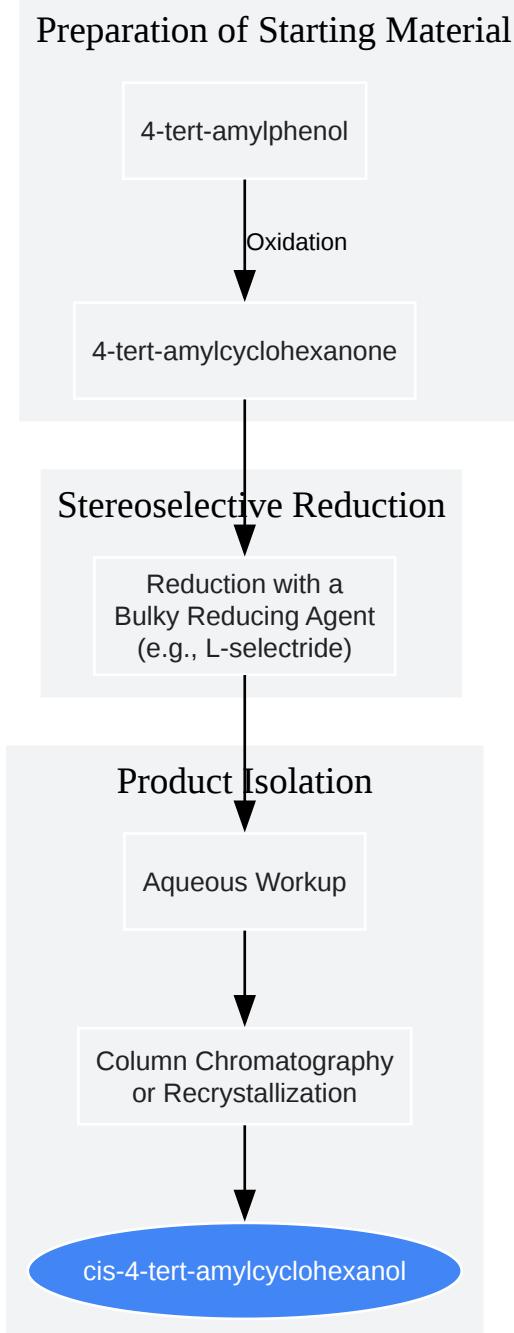
Property	Value	Source(s)
CAS Number	5349-51-9 (mixture of cis and trans isomers)	[1] [2]
Molecular Formula	C ₁₁ H ₂₂ O	[1]
Molecular Weight	170.29 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	24-27 °C (lit.)	[3]
Boiling Point	154-155 °C at 40 mm Hg (lit.)	[3]
Flash Point	>110 °C	[3]
Solubility	Soluble in alcohol; sparingly soluble in water.	[3]

Stereoisomerism: The Significance of Cis and Trans

The conformational rigidity of the cyclohexane ring, influenced by the bulky tert-amyl group, makes the stereochemistry of the hydroxyl group critically important. The compound exists as two primary geometric isomers: **cis-4-tert-amylcyclohexanol** and **trans-4-tert-amylcyclohexanol**.

- **cis**-isomer: The hydroxyl group is in an axial position, on the same side of the ring as the tert-amyl group.
- **trans**-isomer: The hydroxyl group is in an equatorial position, on the opposite side of the ring from the tert-amyl group.

The choice between the cis and trans isomer is paramount in applications such as fragrance formulation, where each isomer can present a distinct odor profile. Furthermore, in drug development, the specific stereochemistry can dictate the molecule's binding affinity to a biological target.


Synthesis and Mechanistic Insights

The primary industrial synthesis of **4-tert-amylcyclohexanol** involves the catalytic hydrogenation of 4-tert-amylphenol. The choice of catalyst and reaction conditions is a critical determinant of the resulting cis/trans isomer ratio.

A common laboratory-scale synthesis for a related compound, 4-tert-butylcyclohexanol, involves the reduction of the corresponding ketone, 4-tert-butylcyclohexanone. This method provides a clear illustration of stereoselective synthesis.

Workflow for Stereoselective Synthesis

Below is a conceptual workflow for the stereoselective synthesis of the cis isomer, adapted from procedures for the analogous 4-tert-butylcyclohexanol.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the stereoselective synthesis of **cis-4-tert-amylcyclohexanol**.

Experimental Protocol: Reduction of 4-tert- amylcyclohexanone

This protocol is a representative method for the reduction of a 4-substituted cyclohexanone to the corresponding alcohol.

- **Dissolution:** Dissolve 4-tert-amylcyclohexanone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. This is crucial for achieving high stereoselectivity.
- **Addition of Reducing Agent:** Slowly add a solution of a bulky reducing agent, such as L-selectride (lithium tri-sec-butylborohydride), dropwise to the cooled ketone solution. The bulky nature of the reducing agent favors attack from the less sterically hindered equatorial face, leading to the formation of the axial (cis) alcohol.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting ketone has been consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.
- **Extraction:** Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure **cis-4-tert-amylcyclohexanol**.

Analytical Characterization

unambiguous identification and differentiation of the cis and trans isomers are critical. Spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the carbinol proton).

- In the transisomer, the hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will have large axial-axial coupling constants (J-values) with the adjacent axial protons, resulting in a signal with a large width.
- In the cisisomer, the hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will have smaller equatorial-axial and equatorial-equatorial coupling constants, leading to a signal with a smaller width.

Caption: Relationship between isomerism and ¹H NMR signal width for the carbinol proton.

Infrared (IR) Spectroscopy

IR spectroscopy can also aid in the differentiation of the isomers. The C-O stretching frequency is sensitive to the axial or equatorial orientation of the hydroxyl group.

- Axial OH (cis-isomer): Typically exhibits a C-O stretch at a lower wavenumber.
- Equatorial OH (trans-isomer): Generally shows a C-O stretch at a higher wavenumber.

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol functional group in both isomers.

Applications in Research and Industry

4-tert-amylcyclohexanol and its derivatives have found utility in several fields:

- Fragrance Industry: It is used as a component in perfumes and other scented products, imparting woody and floral notes. The distinct scents of the cis and trans isomers allow for fine-tuning of fragrance profiles.
- Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules. Its hydroxyl group can be readily converted into other functional groups, making it a valuable building block in organic synthesis.

- **Drug Discovery and Development:** While less common than other scaffolds, substituted cyclohexanols can be found in bioactive molecules. The rigid cyclohexane core allows for the precise spatial arrangement of functional groups, which can be crucial for molecular recognition and binding to biological targets. The analogous compound, 4-tert-butylcyclohexanol, has been investigated for its potential as a transient receptor potential vanilloid 1 (TRPV1) antagonist, suggesting a possible role in modulating pain and inflammation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-tert-amylcyclohexanol**.

GHS Hazard Information (Based on Analogous Compounds)

- **Health Hazards:** May cause skin, eye, and respiratory irritation.
- **Precautionary Statements:**
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - Wear protective gloves, eye protection, and face protection.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the specific Safety Data Sheet (SDS) for **4-tert-amylcyclohexanol** before use.

Conclusion

4-tert-amylcyclohexanol is a compound whose utility is deeply rooted in its stereochemistry. A thorough understanding of its synthesis, isomeric forms, and analytical characterization is essential for its effective application in research and industry. This guide provides a

foundational understanding for scientists and researchers, enabling them to leverage the unique properties of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [4-tert-amylcyclohexanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3420970#4-tert-amylcyclohexanol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com